molecular formula C90H136N22O28S2 B574433 H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH CAS No. 194737-11-6

H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

Cat. No.: B574433
CAS No.: 194737-11-6
M. Wt: 2038.324
InChI Key: HLWBRNDODNBUQE-OYAPUHASSA-N
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Description

Acetylcholine Receptor a1 (129-145) is a peptide fragment derived from the nicotinic acetylcholine receptor. This receptor is crucial for neurotransmission in both the central and peripheral nervous systems. The fragment consists of amino acids 129 to 145 and is conserved across human, bovine, rat, and mouse species . It plays a significant role in activating T helper lymphocytes and inducing the production of autoantibodies, which are essential in the study of autoimmune diseases like myasthenia gravis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine Receptor a1 (129-145) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid.

    Coupling: Addition of the next amino acid in the sequence.

    Cleavage: Removal of the peptide from the resin.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Types of Reactions:

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products:

Scientific Research Applications

Acetylcholine Receptor a1 (129-145) has a wide range of applications in scientific research:

    Chemistry: Used in the study of peptide synthesis and modification.

    Biology: Investigates the role of nicotinic acetylcholine receptors in neurotransmission.

    Medicine: Essential in the study of autoimmune diseases like myasthenia gravis, where it helps in understanding the immune response and developing antigen-specific immunotherapies.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The peptide fragment activates T helper lymphocytes, leading to the production of autoantibodies. These autoantibodies target the nicotinic acetylcholine receptor, causing electrophysiologic changes characteristic of myasthenia gravis. The molecular targets include the nicotinic acetylcholine receptor itself, and the pathways involved are primarily related to immune response and neurotransmission .

Comparison with Similar Compounds

    Acetylcholine Receptor a1 (1-20): Another fragment of the same receptor, used in similar studies.

    Acetylcholine Receptor a1 (21-40): Differing in sequence but also used in autoimmune disease research.

Uniqueness: Acetylcholine Receptor a1 (129-145) is unique due to its specific sequence, which is highly conserved across multiple species. This conservation makes it particularly valuable in cross-species studies and in understanding the universal mechanisms of autoimmune responses .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWBRNDODNBUQE-OYAPUHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H136N22O28S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2038.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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